Bufotalinin

Description

Contextualization of Bufotalinin within the Bufadienolide Class

This compound belongs to the bufadienolide class of compounds, a group of C-24 steroids characterized by a core steroid nucleus and a six-membered lactone ring, known as an α-pyrone, attached at the C-17 position. nih.govresearchgate.net These compounds are a major type of cardiac glycoside, a family of naturally derived molecules known for their potent effects on heart muscle. wikipedia.org

Bufadienolides are predominantly isolated from the venom secreted by the skin and parotid glands of various toad species, particularly those of the Bufo genus. nih.govwikipedia.org This venom, known in traditional Chinese medicine as 'Chan'su', is a rich source of numerous bufadienolides, including this compound. nih.govresearchgate.netresearchgate.net The basic bufadienolide structure can be modified with various functional groups at different positions on the steroid skeleton, leading to a wide diversity of compounds with distinct biological activities. nih.govresearchgate.net this compound itself is chemically defined as 3β,14-Dihydroxy-5β-bufa-20,22-dienolid-16β-yl acetate. wikipedia.org The primary mechanism of action for many bufadienolides, including this compound, is the specific inhibition of the Na+/K+-ATPase enzyme, a critical ion pump in animal cell membranes. nih.govresearchgate.net

Historical Perspectives on this compound Research and Discovery

The study of bufadienolides is rooted in the long history of toad venom use in traditional medicine. researchgate.netnih.gov The scientific investigation into the chemical constituents of these venoms began in the early 20th century. The elucidation of the general chemical structure of "bufogenins" (an older term for bufadienolides) was advanced significantly by researchers such as Heinrich Wieland in Germany, alongside groups in the United States and Japan. butantan.gov.br In 1936, Wieland and his associates were pivotal in correctly interpreting the ultraviolet spectrum of these compounds, identifying the characteristic α-pyrone ring structure that defines the class. butantan.gov.br

While the broader class of compounds was under investigation, the specific isolation and characterization of individual bufadienolides like this compound occurred over subsequent decades. The complex work of separating and identifying these closely related steroids progressed as analytical techniques improved. The definitive stereochemistry and structure of this compound were eventually confirmed through methods including mass spectrometry, nuclear magnetic resonance (NMR), and ultimately, total synthesis, which provided unequivocal proof of its assigned structure. rsc.org

Significance of this compound in Contemporary Chemical Biology Investigations

In modern chemical biology, this compound is highly significant as a molecular probe to dissect and understand fundamental cellular pathways. Its well-defined inhibitory action on Na+/K+-ATPase provides a direct tool to study the downstream consequences of disrupting cellular ion homeostasis. researchgate.net Beyond this primary target, its most profound impact is in cancer research, where it is used to investigate the mechanisms of cell death and proliferation. nih.govnih.gov

Research has demonstrated that this compound can induce apoptosis (programmed cell death) in a wide range of cancer cells. wikipedia.orgnih.gov It is used in laboratory settings to trigger and study the complex signaling cascades involved in this process. For instance, studies have shown it activates pathways involving caspases, apoptosis-inducing factor (AIF), and endoplasmic reticulum stress. wikipedia.orgnih.gov

Furthermore, this compound serves as a tool to study cell cycle regulation. It has been shown to cause cell cycle arrest, particularly at the G2/M checkpoint, in various cancer cell lines, including human melanoma. wikipedia.orgresearchgate.netamanote.com By analyzing the molecular changes following treatment with this compound, researchers can identify key regulatory proteins and pathways, such as the modulation of cyclin-dependent kinases (CDKs), that are critical for cell division. researchgate.net

Its ability to modulate key signaling pathways, such as the STAT3, Akt, and p53 pathways, further cements its role as a significant investigational tool. nih.govnih.gov By observing how this compound perturbs these networks, scientists can better understand their function in both normal and diseased cells, paving the way for identifying new therapeutic targets.

Research Findings on this compound's Biological Effects

The following table summarizes key research findings regarding the cellular effects of this compound on various cancer cell lines, highlighting its role as an investigative tool in chemical biology.

| Cell Line | Cancer Type | Investigated Effect | Key Pathway(s) Studied |

| Hep 3B | Hepatocellular Carcinoma | Apoptosis Induction | Caspases, Apoptosis-Inducing Factor (AIF) |

| A375 | Malignant Melanoma | Cell Cycle Arrest | G2/M phase arrest, CDK1 downregulation |

| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis, Inhibition of Metastasis | Caspase-mediated apoptosis, STAT3/EMT axis |

| HCC1937 | Triple-Negative Breast Cancer | Cell Proliferation Inhibition, Cell Cycle Arrest | Caspase-mediated apoptosis, STAT3 signaling |

| Eca-109 | Esophageal Squamous Cell Carcinoma | Apoptosis Induction | p53-mediated apoptosis, Caspase activation |

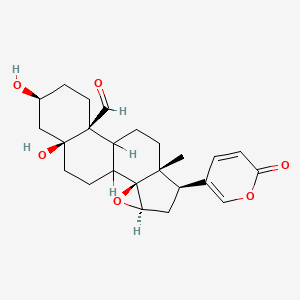

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R,6R,7R,11S,14S,16S)-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-21-7-5-16-17(6-9-23(28)11-15(26)4-8-22(16,23)13-25)24(21)19(30-24)10-18(21)14-2-3-20(27)29-12-14/h2-3,12-13,15-19,26,28H,4-11H2,1H3/t15-,16?,17?,18+,19+,21+,22-,23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFUTHRVUVOENP-SHFSIXQYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C14C(O4)CC2C5=COC(=O)C=C5)CCC6(C3(CCC(C6)O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3C([C@@]14[C@H](O4)C[C@@H]2C5=COC(=O)C=C5)CC[C@]6([C@@]3(CC[C@@H](C6)O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971588 | |

| Record name | 3,5-Dihydroxy-19-oxo-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562-21-0 | |

| Record name | Bufotalinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-19-oxo-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Origin, Biosynthesis, and Synthetic Endeavors of Bufotalinin

Natural Occurrence and Isolation Methodologies

Bufotalinin is found in both the animal and plant kingdoms, a rare distribution for such a complex secondary metabolite. Its isolation requires sophisticated techniques to separate it from a complex mixture of other structurally similar compounds.

The primary and most well-known source of this compound is the venom secreted from the skin and parotoid glands of various toad species. This venom, known as Chan'su in traditional Chinese medicine, is a complex mixture of bufadienolides, indole (B1671886) alkaloids, sterols, and amino acids. nih.gov

Bufo gargarizans Cantor : The Asiatic toad, Bufo gargarizans Cantor, is a significant source of toad venom. nih.gov The secretions from its glands contain a diverse array of bufadienolides, including this compound. researchgate.netresearchgate.net The composition and concentration of these compounds can vary depending on the geographical origin of the toad population. mdpi.com

Rhinella marina : The cane toad, Rhinella marina (formerly Bufo marinus), is another major producer of bufadienolide-rich venom. nih.gov Its potent defensive secretions have been extensively studied, leading to the identification of numerous cardiotonic steroids, with this compound being a notable constituent. nih.gov

The table below summarizes the occurrence of this compound in these amphibian sources.

| Species | Common Name | Secretion Source | Key Components of Secretion |

| Bufo gargarizans Cantor | Asiatic Toad | Parotoid and skin glands (Toad Venom/Chan'su) | Bufadienolides (including this compound), Indole alkaloids, Amino acids |

| Rhinella marina | Cane Toad | Parotoid and skin glands (Toad Venom) | Bufadienolides (including this compound), Cardiac glycosides |

While primarily associated with amphibians, this compound has also been identified in the plant kingdom. This discovery highlights the convergent evolution of defensive chemical pathways in disparate organisms.

Merremia peltata : The leaves of Merremia peltata, a plant species in the Convolvulaceae family, have been found to contain this compound. nih.govnih.govresearchgate.net Ethnomedicinal uses of this plant in Southeast Asia prompted scientific investigation into its chemical constituents. nih.govmdpi.com Phytochemical analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) confirmed the presence of this steroid compound in the leaf extracts. nih.govnih.gov The plant also contains other classes of secondary metabolites, including terpenoids, saponins, alkaloids, and flavonoids. mdpi.comresearchgate.net

The isolation of pure this compound from its natural sources is a multi-step process that relies on modern analytical and preparative chemistry techniques. The goal is to separate the target compound from a complex matrix of structurally related molecules.

Initial extraction from the raw material (dried toad venom or plant matter) is typically performed using organic solvents like dichloromethane, ethanol, or methanol. mdpi.comnih.gov Following this crude extraction, a series of chromatographic techniques are employed for purification.

Common Purification Techniques:

Column Chromatography: This is a fundamental technique used for the initial separation of the crude extract into fractions based on polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique essential for the fine purification of this compound from fractions containing similar compounds. nih.gov It is also used for the quantitative analysis of the compound in various samples.

Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to more efficient extraction in shorter times and with potentially higher yields compared to conventional methods like maceration. researchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and sample, accelerating the extraction process. nih.govnih.gov This method is known for its speed and efficiency. nih.gov

The table below outlines the advanced methods used in the extraction and purification of this compound.

| Technique | Principle | Advantage |

| Solvent Extraction | Dissolving target compounds in a suitable solvent (e.g., ethanol, dichloromethane). nih.govgoogle.com | Initial, large-scale separation from raw material. |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Effective for initial fractionation of crude extracts. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Crucial for final purification and quantification. nih.gov |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to enhance mass transfer and cell disruption. | Increased efficiency, reduced extraction time. researchgate.netnih.gov |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy for rapid heating of the sample and solvent. | Very fast, efficient, and requires less solvent. nih.gov |

Biosynthetic Pathways and Precursor Identification

The biosynthesis of bufadienolides like this compound is a complex enzymatic process that is not yet fully understood. However, research has identified the key starting materials and important intermediate compounds.

The biosynthetic pathway for bufadienolides in toads is believed to start from cholesterol. nih.gov Through a series of enzymatic modifications, the cholesterol molecule is transformed into the characteristic C24 steroid structure of bufadienolides, which features a six-membered lactone ring at the C-17 position. nih.govnih.gov While the complete sequence of enzymes and reactions is still under investigation, it is known to involve various cytochrome P450 enzymes (CYPs) that play a role in modifying the steroid nucleus. nih.gov

Isotope labeling studies have demonstrated that bile acids are important intermediates in the conversion of cholesterol to bufadienolides in toads. nih.gov These studies support the hypothesis that cholesterol is first converted into bile acids, which are then further processed to form the bufadienolide scaffold. nih.govresearchgate.net This pathway highlights a fascinating metabolic diversion where common primary metabolites (cholesterol and bile acids) are used as building blocks for the synthesis of highly specialized and potent toxins.

Microbial Transformation and Animal Metabolism in this compound Derivatization

The structural modification of this compound and related bufadienolides can be achieved through biological processes, including microbial transformation and animal metabolism. These pathways offer routes to novel derivatives through specific enzymatic reactions.

Microbial transformation serves as a powerful tool for creating new bufadienolide derivatives that may be difficult to produce through conventional chemical methods. nih.gov Microorganisms can catalyze highly specific reactions, such as hydroxylations and acetylations, on the complex steroid nucleus. For instance, the biotransformation of bufadienolides like resibufogenin (B1668039), cinobufagin, and bufalin (B1668032) has been investigated using the bacterium Nocardia sp. nih.gov A notable transformation observed was the conversion of resibufogenin into 3-acetyl 15-beta-hydroxyl bufotalin (B190710). nih.gov This conversion involved a rare cleavage of a 14-beta, 15-beta-epoxy ring and a regioselective acetoxylation at the C-3 position. nih.gov Such microbial processes provide a valuable method for preparing new bufadienolides. nih.gov

Animal metabolism also plays a crucial role in the structural modification of bufadienolides. The toad's own biological system is capable of altering these compounds. nih.gov Studies involving the incubation of bufalin (a closely related bufadienolide) with toad liver and kidney tissues have revealed biotransformation pathways. nih.gov A key metabolic reaction is the epimerization of the hydroxyl group at the C-3 position. It is hypothesized that an enzyme, a 3(β → α)-OH epimerase, irreversibly converts the 3β-hydroxy configuration (found in compounds like bufalin) to a 3α-hydroxy configuration via a 3-oxo intermediate. nih.gov These metabolic by-products or precursors found in the toad's internal organs may be part of a self-detoxification process, as the 3α-OH derivatives are suggested to have lower toxicity than the 3β-OH compounds found in the toad's venom glands. nih.gov

Chemical Synthesis and Semisynthesis of this compound and Analogs

The intricate, polycyclic structure of this compound and other bufadienolides has made them challenging targets for synthetic organic chemists. researchgate.netrsc.org Efforts in this area are broadly categorized into total synthesis, where the molecule is built from simple precursors, and semisynthesis, where a naturally occurring, structurally similar compound is chemically modified. researchgate.net

Total synthesis provides a means to construct this compound and its analogs from the ground up, allowing for complete control over the chemical architecture. A unified total synthesis strategy has been successfully developed for five different bufadienolides, including bufotalin. nih.govbohrium.comresearchgate.net This approach begins with the construction of the core steroidal ABCD ring system. nih.gov A key subsequent step involves a cross-coupling reaction to attach a 2-pyrone moiety to the D ring. nih.govresearchgate.net Following this, a stereoselective epoxidation sets the stage for a critical rearrangement. nih.gov A stereospecific 1,2-hydride shift, promoted by the reagent TMSOTf, is used to establish the correct β-orientation of the 2-pyrone lactone ring at the C-17 position. nih.govbohrium.comresearchgate.net The synthesis is completed through a series of functional group manipulations to yield the final natural products, including bufotalin. nih.gov

Semisynthesis leverages the availability of naturally occurring steroids as advanced starting materials for chemical modification. This strategy can be more efficient than total synthesis for producing analogs. A significant achievement in this area was the first chemical transformation of a cardenolide into a bufadienolide, demonstrated by the synthesis of resibufogenin and bufalin from digitoxigenin. rsc.org This established a crucial link between two major classes of cardiac-active steroids. Semisynthetic modifications can be targeted at various positions on the bufadienolide scaffold, including the lactone ring or the steroid core, to generate a diverse range of analogs for further study. researchgate.net Advances in chemical reactions, particularly cross-coupling methods, have provided powerful tools for attaching different lactone subunits to the sterically hindered C-17 position of the steroid core, further expanding the scope of semisynthesis. rsc.org

Biocatalysis integrates the precision of enzymes or whole-cell systems into synthetic chemical routes, offering environmentally friendly and highly selective alternatives to traditional reagents. nih.govmdpi.com This approach is particularly useful for performing challenging transformations on complex molecules like steroids. In the context of this compound synthesis, biocatalytic methods can streamline production by executing specific steps with high efficiency. nih.gov For example, the introduction of a hydroxyl group at the C-14 position is a critical step in bufadienolide synthesis. Biocatalytic strategies involving C14α-hydroxylation have been developed to enhance the yield and reduce the environmental impact of the synthesis. nih.gov By replacing harsh chemical oxidants with enzymatic systems, biocatalysis represents a key advancement in the sustainable production of this compound and its derivatives. mdpi.comfrontiersin.org

Structural Characterization and Analytical Profiling of Bufotalinin

Advanced Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental in determining the molecular structure, functional groups, and connectivity of Bufotalinin.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the number, type, and connectivity of atoms within a molecule. Techniques such as ¹H NMR and ¹³C NMR, along with 2D NMR experiments like COSY, HSQC, and HMBC, allow for the precise assignment of chemical shifts and coupling constants, thereby revealing the spatial arrangement of atoms and confirming the molecular framework hyphadiscovery.comyoutube.comrsc.org. While specific ¹H and ¹³C NMR data for this compound are detailed in specialized literature, these methods are central to confirming its steroidal backbone and the positions of its characteristic functional groups awi.deindexcopernicus.comnih.gov.

Mass Spectrometry (MS) techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS), and Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (ESI-MS/MS), are vital for identifying and profiling this compound. These methods provide information on the molecular weight and fragmentation patterns, which are critical for structural confirmation and purity assessment nih.govsci-hub.semdpi.comresearchgate.netscielo.brmdpi.com. This compound has been identified with a molecular ion ([M+H]⁺) at m/z 415.2113 researchgate.net, and its predicted molecular weight is approximately 414.5 g/mol nih.gov. Fragmentation patterns observed in MS/MS analyses are characteristic of bufadienolides, aiding in its identification within complex mixtures scielo.br.

Table 1: Mass Spectrometry Data for this compound

| Technique/Adduct | m/z Value | Reference |

| [M+H]⁺ (LC-MS) | 415.2113 | researchgate.net |

| [M+H]⁺ (Predicted) | 415.21150 | uni.lu |

| [M+Na]⁺ (ESI-MS) | 463 | awi.de |

| [M+Na]⁺ (ESI-MS) | 479 | awi.de |

| [M-H]⁻ (ESI-MS) | 455 | awi.de |

| [M]⁺ (Predicted) | 414.20367 | uni.lu |

Note: Molecular formula commonly cited for this compound is C₂₄H₃₀O₆.

Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups within this compound, such as hydroxyl (-OH) and carbonyl (C=O) groups, by analyzing the absorption of IR radiation. Characteristic broad absorption bands indicative of hydroxyl groups, often involved in hydrogen bonding, have been observed around 3432 cm⁻¹ indexcopernicus.com and in the range of 3466-2500 cm⁻¹ awi.de. Ultraviolet-Visible (UV-Vis) spectroscopy is utilized for detecting chromophores within the molecule and is often used as a detection method in chromatographic analyses, with this compound typically detected around 295-296 nm mdpi.comscielo.bruchile.cl.

Table 2: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Band Description | Reference |

| 3432 (br) | O-H stretch (H-bonded) | indexcopernicus.com |

| 3466-2500 (br) | O-H stretch | awi.de |

| 3069 | C-H stretch (aromatic) | awi.de |

| 2926, 2851 | C-H stretch (aliphatic) | awi.de |

| 1687 | C=O stretch (carbonyl) | awi.de |

X-ray Crystallographic Analysis of this compound

Table 3: X-ray Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

| Unit Cell Parameters | ||

| a | 9.24730(10) Å | researchgate.net |

| b | 9.9061(2) Å | researchgate.net |

| c | 12.5907(2) Å | researchgate.net |

| β | 101.264(2)° | researchgate.net |

| Volume (V) | 1131.15(3) ų | researchgate.net |

| Z (molecules/unit cell) | 2 | researchgate.net |

| Rgt(F) | 0.0380 | researchgate.net |

| wRref(F²) | 0.1025 | researchgate.net |

| Temperature (T) | 173 K | researchgate.net |

| CCDC Number | 1908020 | researchgate.net |

| Crystal Size | 0.28 × 0.26 × 0.20 mm | researchgate.net |

Chromatographic Separation and Quantification of this compound

Chromatographic techniques are essential for isolating this compound from complex natural sources and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is widely utilized for the separation, identification, and quantification of this compound. Various HPLC methods, typically employing reversed-phase columns (e.g., C18 or RP), are developed using mobile phases consisting of water and organic solvents like acetonitrile, often with additives such as formic acid to improve peak shape and MS compatibility sci-hub.semdpi.comscielo.bruchile.cl. Detection is commonly performed using UV-Vis detectors, with this compound showing characteristic absorption around 295-296 nm mdpi.comscielo.bruchile.cl. Preparative HPLC methods are also employed for the isolation of pure this compound for further structural studies sci-hub.se.

Table 4: High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

| Parameter | Details | Reference |

| Column Type | Durashell RP, C18 | mdpi.comscielo.br |

| Column Dimensions | 4.6 × 250 mm, 5 μm | mdpi.comscielo.br |

| Mobile Phase A | 0.1% Formic acid in water | mdpi.comscielo.br |

| Mobile Phase B | Acetonitrile | mdpi.comscielo.br |

| Detection Wavelength | 296 nm | mdpi.comscielo.br |

| Retention Time (Buf.) | 2.37 min | nih.govmdpi.com |

| Flow Rate | 0.7 mL/min | mdpi.com |

| Injection Volume | 20 μL | mdpi.com |

| Column Temperature | 35 °C | mdpi.com |

Compound Names Mentioned:

this compound

Cinobufagin

Hellebrigenin

Marinobufagin

Cinobufotalin

Telocinobufagin

Bufarenogin

Ψ-Bufarenogin

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC), offering enhanced speed, resolution, and sensitivity. This is achieved through the use of stationary phases with smaller particle sizes (typically less than 2 µm) and operation at significantly higher pressures (up to 100 MPa) researchgate.netbiomedres.usresearchgate.netmdpi.com. These advancements enable faster analysis times, reduced solvent consumption, and improved separation efficiency, making UPLC a powerful tool for the analysis of complex natural product mixtures, including bufadienolides like this compound researchgate.netbiomedres.us.

The application of UPLC in the analysis of natural products allows for the efficient separation and quantification of individual compounds, even those present in low concentrations or co-eluting with other matrix components researchgate.netbiomedres.us. While specific UPLC parameters for this compound are not universally standardized across all studies, the technique is broadly applied to identify, separate, and quantify therapeutically active ingredients found in natural extracts and herbal medicines researchgate.netbiomedres.us. UPLC systems can be coupled with various detectors, such as Photodiode Array (PDA) detectors or Mass Spectrometers (MS), to provide both spectral and mass information, thereby enhancing the confidence of compound identification biomedres.usjpionline.org. The inherent advantages of UPLC make it instrumental in profiling complex samples, such as toad venom, where this compound and related bufadienolides are found researchgate.netnih.gov.

| UPLC Application Benefit | Description | Impact on this compound Analysis |

| Increased Speed | Reduced run times due to smaller particle sizes and higher flow rates researchgate.netbiomedres.usresearchgate.netmdpi.com. | Faster separation and analysis of this compound in complex samples. |

| Enhanced Resolution | Improved separation of closely related compounds, including isomers researchgate.netbiomedres.usmdpi.com. | Better resolution of this compound from other bufadienolides in extracts. |

| Higher Sensitivity | Improved signal-to-noise ratio, allowing detection of lower analyte concentrations researchgate.netbiomedres.usresearchgate.netmdpi.com. | Enables more accurate quantification of this compound, even at trace levels. |

| Reduced Solvent Usage | Smaller particle sizes and shorter columns lead to lower mobile phase consumption researchgate.netbiomedres.usresearchgate.net. | More environmentally friendly and cost-effective analysis. |

| Versatile Detection | Compatibility with various detectors like UV/Vis, PDA, and MS for comprehensive data biomedres.usjpionline.org. | Allows for both qualitative (UV/Vis, MS) and quantitative (MS) analysis of this compound. |

Integrated Analytical Platforms for this compound Complex Mixtures

The analysis of this compound within complex matrices, such as toad venom, often requires the integration of multiple analytical techniques to achieve comprehensive structural characterization and accurate quantification. Integrated analytical platforms combine the separation power of chromatography with the identification and structural elucidation capabilities of spectroscopic and mass spectrometric methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS and LC-MS/MS are indispensable tools for analyzing complex mixtures, offering high sensitivity and selectivity creative-proteomics.comeag.comchromatographyonline.com. LC-MS/MS, in particular, provides detailed structural information through fragmentation patterns, making it ideal for identifying unknown compounds and quantifying trace analytes in biological samples creative-proteomics.comeag.com. Studies analyzing bufadienolides in toad venom have successfully employed UPLC coupled with high-resolution mass spectrometry (UPLC-Q-TOF/MS) and Nano LC-MS/MS to identify numerous compounds, including bufadienolides structurally related to this compound researchgate.netnih.gov. This hyphenated technique allows for the separation of components by LC, followed by their identification and quantification based on mass-to-charge ratios and fragmentation patterns creative-proteomics.comeag.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for the definitive structural elucidation of natural products, including this compound mdpi.comlibretexts.orgbruker.comnih.govcore.ac.uk. Techniques such as 1D and 2D NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity and spatial arrangement of atoms within a molecule libretexts.orgcore.ac.uk. NMR can also be utilized for quantitative analysis, either directly from 1D spectra or through more advanced methods, and is particularly useful for identifying compounds that are unstable or difficult to isolate mdpi.comnih.gov. While NMR is typically applied to purified compounds, advancements in sensitivity and data processing are enabling its use in analyzing complex mixtures, aiding in the identification of otherwise inaccessible small molecules mdpi.comnih.gov.

Two-Dimensional (2D) Chromatography and Hyphenated Systems: To further enhance separation capabilities for highly complex samples containing isomers or closely related compounds, two-dimensional chromatography techniques, such as offline two-dimensional liquid chromatography (2D LC) coupled with UPLC or Supercritical Fluid Chromatography (SFC) and Mass Spectrometry (2D LC/UHPSFC-Q-TOF/MS), are employed nih.govresearchgate.net. These advanced strategies allow for a greater peak capacity and improved resolution, facilitating the comprehensive characterization of entire compound families, such as bufadienolides in medicinal toad venom researchgate.net.

| Analytical Platform | Key Technologies | Primary Role in this compound Analysis | Research Application Example |

| LC-MS/MS | Liquid Chromatography, Tandem Mass Spectrometry (Triple Quadrupole, Q-TOF) | Identification, Quantification, Trace Analysis | Comprehensive profiling of bufadienolides in toad venom researchgate.netnih.gov. |

| NMR Spectroscopy | 1D NMR, 2D NMR (COSY, HSQC, HMBC) | Definitive Structural Elucidation, Confirmation | Determining the precise chemical structure of this compound and related compounds bruker.comcore.ac.uk. |

| 2D LC-MS | Multi-dimensional Chromatography (e.g., RPLC x UHPSFC), High-Resolution MS | Enhanced Separation of Isomers, Comprehensive Profiling | Characterization of diverse bufadienolides in complex natural product extracts researchgate.net. |

These integrated analytical platforms are crucial for the thorough characterization of this compound, enabling researchers to accurately identify, quantify, and elucidate its structure within the complex chemical landscape of its natural sources.

Molecular and Cellular Mechanisms of Bufotalinin Action in Vitro Investigations

Bufotalinin-Induced Cellular Responses in In Vitro Models.

Mechanisms of Programmed Cell Death Induction (Apoptosis)

This compound has demonstrated a significant capacity to induce programmed cell death, or apoptosis, in various cancer cell lines. Investigations into glioblastoma (GBM) cells have revealed that this compound promotes apoptosis through the induction of mitochondrial dysfunction nih.gov. This process is characterized by an overproduction of reactive oxygen species (ROS), which alters mitochondrial membrane permeability and influences the balance of pro-apoptotic proteins such as Bcl-2 and BAD nih.gov. The disruption of mitochondrial integrity leads to the release of cytochrome c into the cytoplasm, a critical event that initiates the caspase cascade, ultimately culminating in cell death nih.govmdpi.comrndsystems.com. Studies on related bufadienolides also indicate that they can induce apoptosis via the activation of caspases through both intrinsic and extrinsic pathways nih.govnih.govfrontiersin.org. The anticancer properties of this compound have been broadly recognized, contributing to its potential as a therapeutic agent researchgate.net.

Regulation of Cell Cycle Progression and Arrest

This compound has been shown to interfere with the normal progression of the cell cycle, leading to cell cycle arrest. In studies involving MCF-7 cells, this compound was observed to induce arrest in the G2/M phase researchgate.net. This disruption of the cell cycle is a common mechanism by which cytotoxic agents inhibit cancer cell proliferation bjorl.org. The broader class of bufadienolides, to which this compound belongs, is known to cause cell cycle disruption in various cancer types nih.gov. The cell cycle is a tightly regulated process involving cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors, and its dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer nih.govcreativebiolabs.netnih.govmdpi.com.

Inhibition of Cellular Proliferation, Migration, and Invasion

Beyond inducing cell death, this compound actively suppresses key processes required for tumor growth and metastasis: cellular proliferation, migration, and invasion. In vitro studies have demonstrated that this compound inhibits the proliferation of glioblastoma cells in a dose-dependent manner nih.gov. Similarly, bufadienolides, as a class, are known to inhibit cancer cell proliferation, migration, and invasion nih.govfrontiersin.org. These activities are crucial for tumor progression, as uncontrolled proliferation fuels tumor growth, while migration and invasion are essential for metastasis to distant sites nih.govdovepress.comoncotarget.com.

Alterations in Cellular Metabolism Pathways

Specific research detailing the direct impact of this compound on cellular metabolism pathways was not extensively found within the provided search results. While alterations in cellular metabolism are recognized as a critical aspect of cancer development and are influenced by various compounds nih.govresearchgate.netnih.goveuropa.eu, the precise metabolic targets or pathways modulated by this compound remain to be fully elucidated.

Modulation of Cellular Antioxidant Defense Systems (e.g., Nrf2 pathway)

The modulation of cellular antioxidant defense systems, particularly the Nrf2 pathway, is a significant mechanism through which many natural compounds exert their effects frontiersin.orgnih.govscirp.orgmdpi.comfrontiersin.org. While studies have indicated that compounds within the same research context as this compound can activate the Nrf2 pathway and induce genes involved in cellular antioxidant defense researchgate.net, direct evidence specifically linking this compound to the activation or modulation of the Nrf2 pathway or other antioxidant defense systems was not explicitly detailed in the provided search results.

Structure Activity Relationship Sar Studies of Bufotalinin and Its Analogs

Elucidation of Key Structural Motifs for Biological Activity

Bufadienolides are characterized by a steroid nucleus coupled with an α,β-unsaturated six-membered lactone (pyrone ring) at the C17 position acs.orgnih.gov. Research into the SAR of bufadienolides has identified several structural elements that are critical for their biological activity. The 14β-hydroxyl group is consistently highlighted as a crucial motif, often participating in hydrogen bonding interactions within target binding sites researchgate.net. Furthermore, the presence of a 16-acetoxyl group, in conjunction with the 14β-hydroxyl group, has been shown to be essential for potent activity researchgate.net. Conversely, the absence of the 14β, 15β-epoxy ring has been correlated with an increase in cytotoxicity researchgate.net. Studies also indicate that a cis-configuration within the C-ring and D-ring of the steroid skeleton is associated with more potent inhibition of cancer cell growth researchgate.net. The lactone moiety itself plays a significant role, being important for the Na+/K+-ATPase inhibitory activity observed in bufadienolides researchgate.net. Specific bufadienolides, such as gamabufotalin (B191282) rhamnoside (1a), bufotalin (B190710) (2a), and hellebrin (B89052) (3a), have demonstrated superior growth inhibitory activities against various human cancer cell lines compared to cardenolides like ouabain (B1677812) and digoxin (B3395198), with gamabufotalin rhamnoside (1a) exhibiting particularly potent effects (<1 μM) in certain cancer cell lines expressing mutated forms of the Na+/K+-ATPase α-1 subunit nih.gov.

Impact of Functional Group Modifications on Target Binding and Cellular Effects

Modifications to the functional groups of bufadienolides can significantly alter their interaction with biological targets and their subsequent cellular effects. For instance, the synthesis and evaluation of synthetic steroid analogs have revealed that alterations to the steroid nucleus and the lactone ring can profoundly impact Na+/K+-ATPase inhibitory properties and cytotoxicity researchgate.net. Derivatives of oleandrigenin/bufatalin, such as furyl-analogues and those with 17-(3-furyl) substitutions, have displayed high Na+/K+-ATPase inhibitory activity and significant in vitro cytotoxicity researchgate.net. Some of these oleandrigenin derivatives have also been shown to induce apoptosis in cancer cells researchgate.net. In studies involving related compounds like HEX, modifications to key functional groups such as the hydroxamate and phosphonate (B1237965) moieties, as well as the introduction of steric alterations, have demonstrated that these groups are essential for maintaining potency rsc.org. Structural perturbations that lead to unfavorable steric interactions can result in a loss of biological activity rsc.org. The chemical synthesis of bufadienolides also presents challenges, such as achieving selective hydroxylation at the C14 position, which is often difficult via conventional methods. Advances in synthetic chemistry, particularly in cross-coupling reactions, have provided more effective strategies for attaching lactone subunits to sterically hindered positions of the steroid core researchgate.net.

Comparison of Bufotalinin with Related Bufadienolides and Derivatives (e.g., conjugated forms)

Comparative studies of various bufadienolides and their derivatives have provided valuable insights into their differential biological activities. Bufadienolides, including well-known compounds like bufalin (B1668032) and resibufogenin (B1668039), are recognized for their potent cytotoxic and growth-inhibitory effects against a range of human cancer cells researchgate.net. For example, arenobufagin (B1667589) (3) serves as a parent nucleus for several related compounds, with varying cytotoxic activities reported. Compounds identified as 3, 6, and 7-8 have demonstrated potent cytotoxic activity (IC50 < 2.5 µM), while compounds 4 and 5 exhibited moderate activity (IC50 < 50 µM). In contrast, compounds 1 and 2 showed no significant cytotoxic activity (IC50 > 100 µM) researchgate.net. As noted previously, gamabufotalin rhamnoside (1a), bufotalin (2a), and hellebrin (3a) have shown superior growth inhibitory effects compared to the cardenolides ouabain and digoxin nih.gov. Structurally, bufadienolides are distinguished from cardenolides by their characteristic C17 α,β-unsaturated six-membered pyrone ring, whereas cardenolides feature an unsaturated butyrolactone ring at this position acs.orgnih.gov. Natural sources, such as toad venom, contain a diverse array of bufadienolides, including various conjugated forms, highlighting the chemodiversity within this class of compounds researchgate.net.

Computational Approaches to SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling)

Compound List:

this compound

Bufadienolides

Bufalin

Resibufogenin

Gamabufotalin

Arenobufagin

Bufotalin

Hellebrin

Cinobufagin

Argentinogenin

4β-hydroxyl-5α-argentinogenin

4β-hydroxyl-5α-arenobufagin

Oleandrigenin

Ouabain

Digoxin

HEX

Computational Chemistry and Molecular Modeling of Bufotalinin

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. For Bufotalinin, docking studies have been employed to understand its interactions with various biological targets. While specific studies focusing solely on this compound's docking against a broad range of targets are limited in the readily available literature, related bufadienolides have shown promising interactions. For instance, molecular docking studies on related bufadienolides indicated their potential as androgen receptor (AR) antagonists, with some derivatives exhibiting significant binding affinities researchgate.net. One study reported a binding energy of -5.99 kcal/mol for this compound with the androgen receptor, which was stronger than that of minoxidil (B1677147) (-4.8 kcal/mol) researchgate.net. This suggests that this compound may interact favorably with the androgen receptor, a target relevant in conditions like alopecia. Furthermore, this compound has been included in molecular docking analyses of Traditional Chinese Medicine (TCM) compounds against targets such as Penicillin-binding Protein 2a (PBP2a) for potential anti-MRSA activity, though specific binding details for this compound in this context were not extensively detailed researcher.life. Another study involving bufadienolides, including this compound, docked them against PIK3CA, PIK3CD, and MTOR proteins, which are crucial in cancer pathways plos.orgnih.gov. Although specific binding energies for this compound to these targets were not detailed, the broader class of bufadienolides showed significant interactions, with some compounds exhibiting binding energies below -9.2 kcal/mol plos.orgnih.gov.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, allowing for the analysis of conformational changes, stability, and binding interactions. While extensive MD studies specifically on this compound are scarce, general principles of MD application in drug discovery highlight its utility. MD simulations can reveal how a ligand interacts with its target's binding site, including conformational flexibility and stability of the complex researchgate.net. For this compound, MD simulations have been used to assess the stability of its complex with the androgen receptor. Studies have shown that this compound exhibited stable dynamics with good RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation) values, indicating a stable conformation upon binding to the androgen receptor researchgate.net. These simulations help in understanding the dynamic nature of the ligand-receptor interaction, which is crucial for predicting binding efficacy and designing improved analogs.

In Silico Prediction of Compound Properties Relevant to Biological Activity

In silico prediction of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties is a critical step in early-stage drug discovery to assess a compound's drug-likeness and potential for development. This compound has shown promising results in these predictions. ADMET predictions for this compound indicated favorable properties for skin permeability, absorption, and distribution, suggesting its potential as an androgen receptor antagonist for treating conditions like alopecia researchgate.net. Furthermore, studies on related bufadienolides have indicated good oral bioavailability and suitability for transdermal delivery, as assessed through ADMET studies researchgate.net. These computational predictions help in filtering compounds and prioritizing those with a higher probability of success in further experimental validation.

De Novo Design and Virtual Screening of this compound Derivatives

De novo design and virtual screening are powerful computational strategies for discovering novel drug candidates or optimizing existing ones. While direct de novo design or virtual screening studies specifically focused on generating this compound derivatives are not extensively documented in the retrieved literature, the broader class of bufadienolides has been investigated. For instance, bufadienolides have been included in virtual screening libraries targeting various enzymes and receptors, such as PBP2a for anti-MRSA activity and kinases involved in cancer pathways researcher.lifeplos.orgnih.gov. The general approach involves identifying pharmacophores and designing new molecules that mimic or improve upon the binding characteristics of known active compounds. These methods are instrumental in exploring the chemical space around this compound's structure to identify analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Emerging Research Areas and Future Perspectives on Bufotalinin

Development of Novel Analytical Probes and Assays for Bufotalinin

Advancements in analytical chemistry are crucial for accurately detecting and quantifying this compound in complex matrices. Modern techniques like ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) and high-performance liquid chromatography (HPLC) have become standard for identifying and characterizing this compound and other bufadienolides from natural sources like toad venom. researchgate.netnih.gov These methods allow for the detailed profiling of various bufadienolides, including free and conjugated forms. nih.govnih.gov

The development of more specific and sensitive analytical tools is an active area of research. The goal is to create novel probes and assays that can not only detect the presence of this compound but also monitor its interactions within cellular environments. This includes the design of high-sensitivity immunoassays and potentially fluorescent probes that could visualize the subcellular localization of this compound. Such tools would be invaluable for understanding its pharmacokinetics and pharmacodynamics at a microscopic level. The principles for developing these assays can be adapted from those created for other complex biological molecules, aiming for high precision, specificity, and the ability to detect minute concentrations. nih.gov

| Analytical Technique | Application for this compound Analysis | Key Advantages |

| UPLC-Q-TOF/MS | Identification and quantification of this compound in complex mixtures like toad venom. nih.gov | High resolution, sensitivity, and accuracy for structural elucidation. nih.gov |

| HPLC | Quantitative analysis of major bufadienolides, including this compound. researchgate.net | Robust, reliable, and widely available for routine analysis. nih.gov |

| Immunoassays | Potential for highly specific detection in biological fluids. nih.gov | High specificity and sensitivity for targeted analysis. nih.gov |

| Fluorescent Probes | Future potential for visualizing subcellular distribution and target engagement. | Enables real-time imaging in living cells. |

Investigation of this compound in Complex Biological Systems (Non-Clinical Models for Mechanistic Insight)

To understand the biological effects of this compound, researchers utilize various non-clinical models. In vitro studies using human cancer cell lines, such as HeLa, MCF-7, and MDA-MB-231, have been instrumental in elucidating its cytotoxic and apoptotic mechanisms. researchgate.netctdbase.org Research has shown that this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest, specifically at the G2/M phase, in cancer cells. researchgate.net

A key molecular target for this compound, like other cardiac glycosides, is the Na+/K+-ATPase enzyme. nih.gov Inhibition of this ion pump leads to alterations in intracellular calcium concentrations, which can trigger various downstream signaling pathways responsible for the compound's biological activities. nih.gov Non-clinical models are also used to investigate the structure-activity relationships of this compound and its derivatives, comparing their growth-inhibitory effects to understand how specific chemical modifications influence efficacy. figshare.com For instance, studies on bufalin (B1668032), a closely related compound, involve creating derivatives to explore how structural changes affect biological activity and toxicity, providing a model for similar research on this compound. mdpi.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

The integration of multiple "omics" disciplines—transcriptomics, proteomics, and metabolomics—offers a powerful, system-wide view of this compound's effects on biological systems. nih.gov This approach moves beyond a single-target perspective to a more holistic understanding of the complex cellular responses to the compound. biorxiv.orgmdpi.com

A recent study combined untargeted lipidomics and transcriptomics to investigate the effects of various bufadienolides on prostate cancer (PC-3) cells. nih.gov The findings revealed that these compounds significantly alter lipid metabolism. nih.gov

Key Multi-Omics Findings on Bufadienolides: nih.gov

Lipidomic Analysis: Active bufadienolides were found to significantly decrease the levels of long-chain lipids in cancer cells.

Transcriptomic Analysis: Gene expression analysis showed that bufadienolides regulate numerous genes involved in lipid metabolism, such as ELOVL6 and PLD1.

Integrated Analysis: By combining these datasets, researchers concluded that bufadienolides may exert their anti-cancer effects by remodeling lipid metabolism through the regulation of long-chain lipid synthesis and phospholipid hydrolysis. The protein PLD1 was identified as a potentially key factor in this process. nih.gov

This integrated approach allows researchers to connect changes in gene expression (transcriptomics) with alterations in protein levels (proteomics) and metabolic profiles (metabolomics), providing a comprehensive map of the pathways modulated by this compound. nih.govmdpi.com Such analyses are crucial for identifying novel mechanisms of action and potential biomarkers. nih.govnih.gov

| Omics Field | Information Provided | Example of Application to this compound Research |

| Transcriptomics | Measures the expression levels of all RNA transcripts in a cell. mdpi.com | Identifying genes related to lipid metabolism that are regulated by bufadienolides. nih.gov |

| Proteomics | Analyzes the entire set of proteins expressed by a cell. nih.gov | Identifying key proteins like PLD1 whose expression is altered by bufadienolides. nih.gov |

| Metabolomics | Studies the complete set of small-molecule metabolites within a biological system. nih.gov | Detecting changes in lipid profiles, such as the downregulation of long-chain lipids, in response to bufadienolide treatment. nih.gov |

Potential for Rational Design of this compound-Based Molecular Tools for Research

The unique chemical structure of this compound makes it an attractive scaffold for the rational design of novel molecular tools for research. mdpi.com Rational design utilizes computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to predict how modifications to a molecule's structure will affect its biological activity. mdpi.commdpi.com

By applying these in silico techniques, researchers can design and synthesize this compound derivatives with specific properties. openmedicinalchemistryjournal.comnih.gov For example, structural modifications could be introduced to enhance binding affinity and selectivity for its primary target, Na+/K+-ATPase, or to modulate its interaction with other cellular components. nih.gov This approach has been used to create derivatives of the related compound bufalin to explore improvements in its therapeutic window. mdpi.com

Furthermore, this compound can be modified to create chemical probes. By attaching fluorescent tags or biotin (B1667282) labels, researchers can develop tools to visualize the compound within cells, identify its binding partners, and further elucidate its mechanisms of action. This strategy of "de novo design" allows for the creation of entirely new molecular structures based on the this compound framework, optimized for specific research applications rather than therapeutic outcomes. openmedicinalchemistryjournal.comnih.gov The development of such bespoke molecular tools is essential for dissecting the complex signaling networks affected by this potent natural compound. geneonline.com

Q & A

Q. What experimental design frameworks are recommended for studying Bufotalinin's bioactivity in preclinical models?

To investigate this compound's mechanisms, employ the PICOT framework (Population, Intervention, Comparison, Outcome, Time) . For example:

- Population : Cancer cell lines (e.g., HeLa, A549).

- Intervention : this compound treatment at varying concentrations (e.g., 0.1–10 µM).

- Comparison : Untreated controls or reference drugs (e.g., cisplatin).

- Outcome : Apoptosis markers (e.g., caspase-3 activation), IC50 values.

- Time : 24–72-hour exposure.

Ensure reproducibility by documenting protocols in alignment with guidelines for experimental rigor (e.g., Beilstein Journal of Organic Chemistry standards) .

Q. How can researchers optimize this compound extraction and purification from natural sources?

Use a systematic screening approach :

- Solvent selection : Test polar/non-polar solvents (e.g., methanol, chloroform) for yield efficiency.

- Chromatography : Combine column chromatography (silica gel) with HPLC for purity validation (>95%) .

- Quantification : Validate with LC-MS/MS and compare against commercial standards (if available). Avoid relying on unverified protocols from non-peer-reviewed platforms (e.g., ) .

Q. What are the key challenges in establishing this compound's structure-activity relationship (SAR)?

SAR analysis requires:

- Crystallography : X-ray diffraction to confirm stereochemistry.

- Functional assays : Compare bioactivity of this compound with analogs (e.g., bufalin, cinobufagin).

- Data integration : Use cheminformatics tools (e.g., Schrödinger Suite) to map functional groups to activity. Address inconsistencies by cross-referencing multiple assays (e.g., cytotoxicity vs. anti-inflammatory) .

Q. How should researchers conduct systematic reviews on this compound's pharmacological effects?

Follow Cochrane Handbook guidelines :

- Search strategy : Use Boolean operators (e.g., "this compound AND (apoptosis OR cytotoxicity)") across PubMed, Web of Science, and Embase.

- Inclusion criteria : Prioritize peer-reviewed studies with mechanistic data.

- Bias assessment : Apply PRISMA checklists to evaluate study quality. Avoid over-reliance on Google Scholar due to its uneven recall and precision .

Advanced Research Questions

Q. How can contradictory findings about this compound's toxicity profiles be resolved?

Apply contradiction analysis frameworks :

- Identify principal contradictions : For example, discrepancies in LD50 values across species (e.g., murine vs. zebrafish models).

- Contextual factors : Compare dosing regimens, administration routes, and metabolic differences.

- Meta-analysis : Aggregate data from ≥10 studies using random-effects models to quantify heterogeneity (e.g., I² statistic).

Q. What methodologies are suitable for modeling this compound's pharmacokinetics in silico?

Combine computational tools :

Q. How can researchers address discrepancies between in vitro and in vivo efficacy of this compound?

Develop translational bridging strategies :

- Dose extrapolation : Apply allometric scaling (e.g., body surface area adjustment).

- Pharmacodynamic markers : Use imaging (e.g., PET scans) to correlate tumor shrinkage with plasma concentrations.

- Toxicity buffers : Co-administer protective agents (e.g., dexrazoxane for cardiotoxicity) .

Q. What advanced techniques improve the synthesis of this compound derivatives with enhanced selectivity?

Adopt semi-synthetic approaches :

- Scaffold modification : Introduce halogen groups at C-14 or C-16 positions to modulate lipophilicity.

- Click chemistry : Generate conjugates (e.g., PEGylated derivatives) for improved solubility.

- High-throughput screening : Test 100+ analogs using 3D tumor spheroids to prioritize candidates .

Methodological Guidelines

- Data validation : Replicate critical findings in ≥3 independent experiments. Use ANOVA with post-hoc Tukey tests for statistical rigor .

- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for animal reporting .

- Transparency : Publish negative results in repositories like Zenodo to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.